molecular formula C27H33N3O5S B11834628 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide

11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide

Cat. No.: B11834628
M. Wt: 511.6 g/mol
InChI Key: ICTADUINZNDLFX-UHFFFAOYSA-N
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Description

11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide is a complex organic compound that belongs to the family of indole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Chemical Reactions Analysis

11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound forms hydrogen bonds with these targets, inhibiting their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

Compared to other indole derivatives, 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Biological Activity

The compound 11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6H-isoindolo[2,1-a]indole-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H28N2O4S\text{C}_{21}\text{H}_{28}\text{N}_2\text{O}_4\text{S}

This compound features a bicyclic isoindole structure, which is known to influence its biological activity due to the unique steric and electronic properties imparted by the cyclohexyl and dimethylsulfamoyl groups.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, studies have shown that isoindole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A5495.2Apoptosis
HeLa3.8Cell Cycle Arrest
MCF-74.5Caspase Activation

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective effects. The presence of the methoxy and ethoxy groups may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative diseases.

Case Study: Neuroprotective Activity in Zebrafish Models

A study conducted on zebrafish embryos demonstrated that exposure to the compound resulted in reduced neurotoxicity compared to control groups. Behavioral assays indicated improved locomotor function, suggesting protective effects against neurotoxic agents.

Antimicrobial Properties

The antimicrobial properties of related compounds have been documented extensively. The sulfamoyl group is known for its role in enhancing antibacterial activity. In vitro assays could be conducted to evaluate the efficacy of this compound against various bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes essential for tumor growth or bacterial survival.
  • Oxidative Stress Modulation : The methoxy groups may play a role in modulating oxidative stress responses.

Properties

Molecular Formula

C27H33N3O5S

Molecular Weight

511.6 g/mol

IUPAC Name

11-cyclohexyl-N-(dimethylsulfamoyl)-6-ethoxy-8-methoxy-6H-isoindolo[2,1-a]indole-3-carboxamide

InChI

InChI=1S/C27H33N3O5S/c1-5-35-27-22-16-19(34-4)12-14-20(22)25-24(17-9-7-6-8-10-17)21-13-11-18(15-23(21)30(25)27)26(31)28-36(32,33)29(2)3/h11-17,27H,5-10H2,1-4H3,(H,28,31)

InChI Key

ICTADUINZNDLFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2=C(C=CC(=C2)OC)C3=C(C4=C(N13)C=C(C=C4)C(=O)NS(=O)(=O)N(C)C)C5CCCCC5

Origin of Product

United States

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